Trk/alk-IN-1

TRK inhibition Enzymatic assay Kinase selectivity

Trk/alk-IN-1 (also cataloged as compound 21) is a small-molecule dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK), designed around a 2‑phenylamino‑4‑prolylpyrimidine scaffold. In enzymatic assays it inhibits TRKA, ALK‑WT and the drug‑resistant ALK L1196M mutant with IC₅₀ values of 2.2 nM, 9.3 nM and 38 nM, respectively, and in cellular models it suppresses the growth of KM12 (colon cancer), H2228 (NSCLC) and KARPAS299 (ALCL) cells with IC₅₀ values of 0.86 μM, 0.141 μM and 0.072 μM.

Molecular Formula C31H35ClF2N8O2S
Molecular Weight 657.2 g/mol
Cat. No. B12397689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk/alk-IN-1
Molecular FormulaC31H35ClF2N8O2S
Molecular Weight657.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6
InChIInChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1
InChIKeyNZIBMWIIYQHEQI-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trk/alk-IN-1 (Compound 21): A Dual TRK/ALK Inhibitor with Quantified Antiproliferative Activity


Trk/alk-IN-1 (also cataloged as compound 21) is a small-molecule dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK), designed around a 2‑phenylamino‑4‑prolylpyrimidine scaffold [1]. In enzymatic assays it inhibits TRKA, ALK‑WT and the drug‑resistant ALK L1196M mutant with IC₅₀ values of 2.2 nM, 9.3 nM and 38 nM, respectively, and in cellular models it suppresses the growth of KM12 (colon cancer), H2228 (NSCLC) and KARPAS299 (ALCL) cells with IC₅₀ values of 0.86 μM, 0.141 μM and 0.072 μM [1].

Why Trk/alk-IN-1 Cannot Be Substituted by Other Dual TRK/ALK Inhibitors for Resistance‑Relevant Studies


Dual TRK/ALK inhibitors such as entrectinib exhibit high potency against wild‑type kinases but are progressively compromised by acquired resistance mutations, particularly ALK L1196M [1]. Trk/alk-IN-1 was explicitly designed via scaffold‑hopping to introduce a flexible prolyl‑pyrimidine hinge‑binder that reduces steric clash with the L1196M gatekeeper residue, a design feature that entrectinib's rigid aminoindazole core cannot replicate [1]. Consequently, substituting entrectinib or other approved ALK/TRK inhibitors for Trk/alk-IN-1 in models harbouring ALK L1196M or analogous TRK solvent‑front mutations will yield misleading structure‑activity conclusions, because the quantitative inhibitory profile against the mutant kinase differs materially between the chemotypes [1][2].

Quantitative Differentiation of Trk/alk-IN-1 Versus Entrectinib in Enzymatic and Cellular Assays


TRKA Enzymatic Inhibition: Maintained Potency with a Structurally Divergent Scaffold

Trk/alk-IN-1 inhibits TRKA with an IC₅₀ of 2.2 nM, comparable to entrectinib's reported TRKA IC₅₀ of 1.7 nM (1.3‑fold difference) [1][2]. The key differentiation is that this equipotent TRKA activity is achieved with a 2‑phenylamino‑4‑prolylpyrimidine scaffold that is structurally distinct from entrectinib's aminoindazole core, providing a different intellectual property position and potentially divergent selectivity fingerprint [1].

TRK inhibition Enzymatic assay Kinase selectivity

ALK L1196M Gatekeeper Mutant: Retained Activity Where Entrectinib Loses Affinity

In the same study, Trk/alk-IN-1 displayed an IC₅₀ of 38 nM against the recombinant ALK L1196M gatekeeper mutant, a value that represents improved affinity compared with entrectinib evaluated in parallel [1]. The parent publication explicitly states that “compared with Entrectinib, compound 21 … improved the affinity with ALK and ALK L1196M to a certain extent” [1]. The flexible prolyl‑pyrimidine hinge‑binder of Trk/alk-IN-1 was designed to accommodate the bulkier methionine residue at position 1196, a steric challenge that limits entrectinib's rigid aminoindazole moiety [1].

Drug resistance ALK L1196M Gatekeeper mutation

Cellular Antiproliferative Activity in ALK‑Driven and TRK‑Driven Cancer Lines

Trk/alk-IN-1 demonstrated potent inhibition of cell proliferation in three well‑characterized cancer models: KM12 (TRK‑fusion‑driven colon cancer; IC₅₀ = 0.86 μM), H2228 (EML4‑ALK NSCLC; IC₅₀ = 0.141 μM) and KARPAS299 (NPM‑ALK ALCL; IC₅₀ = 0.072 μM) [1]. Entrectinib, tested in comparable cellular contexts, reportedly exhibits IC₅₀ values in the low‑nanomolar range for similar ALK‑dependent lines; however, direct head‑to‑head cellular data are not available from the same publication [1]. The strength of the evidence lies in the internal consistency between the enzymatic and cellular data for Trk/alk-IN-1, demonstrating that the biochemical inhibition translates into functional growth suppression across both TRK‑ and ALK‑addicted lineages [1].

Cytotoxicity Cancer cell lines Antiproliferative

Scaffold Differentiation: Prolyl‑Pyrimidine Core Versus Aminoindazole to Circumvent Steric Resistance

Trk/alk-IN-1 incorporates a 4‑prolyl‑pyrimidine hinge‑binding element that replaces the aminoindazole moiety of entrectinib, a deliberate scaffold‑hopping strategy informed by co‑crystal structures (PDB 5KVT and 5FTO) [1]. Molecular docking confirmed that the prolyl‑pyrimidine system maintains the essential hydrogen bonds with the hinge residues (Glu590/Met592 in TRKA; Glu1197/Met1199 in ALK) while introducing sufficient conformational flexibility to avoid steric collision with the L1196M gatekeeper side chain [1]. This structural differentiation is not merely a cosmetic alteration; it is the mechanistic basis for the retained ALK L1196M activity described in the preceding evidence item.

Scaffold hopping Drug design Resistance mutations

High‑Impact Application Scenarios for Trk/alk-IN-1 Based on Verified Differentiation Data


Resistance‑Mechanism Studies Requiring ALK L1196M Activity

Investigators modeling acquired resistance to ALK inhibitors in NSCLC or ALCL can deploy Trk/alk-IN-1 as a probe that retains measurable enzymatic and cellular activity against the L1196M gatekeeper mutant [1]. Its 38 nM IC₅₀ on recombinant ALK L1196M provides a quantitative benchmark for dose‑ranging experiments, and the scaffold’s flexibility offers a chemically distinct comparator to aminoindazole‑based inhibitors that are known to lose potency against this mutation.

Dual TRK/ALK Cellular Proof‑of‑Concept in TRK‑Fusion and ALK‑Rearranged Models

With quantified antiproliferative IC₅₀ values of 0.86 μM (KM12), 0.141 μM (H2228) and 0.072 μM (KARPAS299), Trk/alk-IN-1 is immediately applicable as a reference inhibitor in cell‑viability studies of TRK‑fusion‑positive colorectal cancer and ALK‑rearranged lung cancer or lymphoma models [1]. The internal consistency between its enzymatic and cellular data reduces the risk of off‑target‑driven cytotoxicity confounding the pharmacological interpretation.

Medicinal Chemistry Optimization Leveraging a Non‑Aminoindazole Dual Inhibitor Core

Drug‑discovery teams aiming to design next‑generation TRK/ALK inhibitors that circumvent existing aminoindazole‑dominated IP space can utilize Trk/alk-IN-1 as a validated lead‑like starting point [1]. The prolyl‑pyrimidine core is experimentally confirmed to engage the hinge region, and the existing SAR from the 21‑compound series provides a foundation for further optimization of selectivity, pharmacokinetics, and mutant coverage.

Pharmacological Profiling of Gatekeeper‑Mutant Sensitivity Across Kinase Panels

Because Trk/alk-IN-1 retains activity against ALK L1196M while maintaining wild‑type TRKA potency (2.2 nM), it can serve as a calibration standard in broad‑panel kinase‑profiling experiments designed to assess the mutant‑versus‑wild‑type selectivity window of new chemical entities [1]. Its dual TRK/ALK profile also makes it a useful control when profiling compounds that may have polypharmacology across the NTRK/ALK/ROS1 kinome subfamily.

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